5-(Cyclopentyloxy)-2-fluoropyridine

Description

Significance of Fluorinated Heterocycles in Contemporary Chemical Research

Heterocyclic compounds, which feature rings containing at least one atom other than carbon, are fundamental scaffolds in biochemistry and medicinal chemistry, present in a vast majority of biologically active compounds. dissertationtopic.net The strategic introduction of fluorine into these structures has become a powerful tool in drug discovery and materials science over the past several decades. Current time information in Winnipeg, CA.nih.gov Since the first approval of a fluorinated drug, fludrocortisone, in 1954, the field has expanded dramatically, with fluorinated compounds now accounting for over 20% of all pharmaceuticals on the market. Current time information in Winnipeg, CA.researchgate.net

The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—impart significant changes to the physicochemical profile of a parent molecule. Current time information in Winnipeg, CA.aksci.com Incorporating fluorine can modulate a compound's lipophilicity, metabolic stability, bioavailability, and binding affinity to target proteins. researchgate.netaksci.com For instance, the C-F bond's high stability can block metabolic pathways, extending a drug's half-life. Current time information in Winnipeg, CA. This has led to the development of numerous blockbuster drugs, including the antibiotic ciprofloxacin, the antidepressant fluoxetine, and the cholesterol-lowering medication Lipitor. Current time information in Winnipeg, CA.aksci.com The versatility of fluorinated heterocycles is further demonstrated by the 41 such small molecules approved by the U.S. Food and Drug Administration (FDA) between 2016 and 2024 for a wide range of therapeutic areas, including oncology and infectious diseases. Current time information in Winnipeg, CA.

Overview of Pyridine (B92270) Ether Derivatives in Synthetic Strategies

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is another cornerstone of organic synthesis. chemicalbook.comsigmaaldrich.com Its derivatives are integral to pharmaceuticals, agrochemicals, and functional materials. chemicalbook.comchemicalbook.com Pyridine's nitrogen atom makes the ring electron-deficient, influencing its reactivity. It typically undergoes nucleophilic substitution at the positions adjacent (alpha) or opposite (gamma) to the nitrogen, while electrophilic substitution is less favorable and occurs at the beta-position.

Pyridine ether derivatives, which feature an oxygen-linked substituent, are valuable intermediates in synthetic chemistry. The ether linkage can be introduced through nucleophilic aromatic substitution (SNAr) reactions, particularly on halopyridines. The 2- and 4-positions of the pyridine ring are activated for such substitutions. Fluoropyridines are especially reactive in SNAr reactions; for example, 2-fluoropyridine (B1216828) reacts with sodium ethoxide 320 times faster than 2-chloropyridine (B119429), highlighting the utility of fluorine as a leaving group. This allows for the mild and efficient introduction of alkoxy groups to the pyridine scaffold, creating versatile building blocks for more complex molecular architectures.

Contextualization of 5-(Cyclopentyloxy)-2-fluoropyridine within Pyridine Chemistry

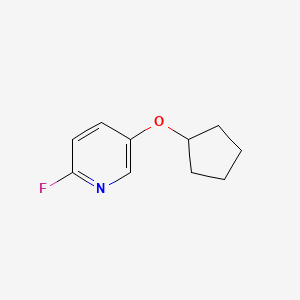

This compound is a molecule that combines the features of both a fluorinated heterocycle and a pyridine ether. Its structure consists of a pyridine ring substituted with a fluorine atom at the 2-position and a cyclopentyloxy group at the 5-position.

| Property | Data |

| Molecular Formula | C₁₀H₁₂FNO |

| Molecular Weight | 181.21 g/mol |

| Structure | A pyridine ring with a fluorine at C2 and a cyclopentyl ether at C5. |

While specific, in-depth research literature on this compound itself is not extensively published, its chemical nature allows for its contextualization as a valuable synthetic intermediate. The 2-fluoro substituent makes the molecule highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows the fluorine atom to be readily displaced by a variety of nucleophiles (such as amines, thiols, or carbon nucleophiles), providing a straightforward method to introduce further complexity at this position.

Structure

3D Structure

Properties

IUPAC Name |

5-cyclopentyloxy-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c11-10-6-5-9(7-12-10)13-8-3-1-2-4-8/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZZWPZDHQKDQNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=CN=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Cyclopentyloxy 2 Fluoropyridine and Analogues

Strategies for Introducing the Fluorine Moiety

The incorporation of a fluorine atom at the C2 position of the pyridine (B92270) ring is a critical transformation. Several methodologies have been developed to achieve this, ranging from classical nucleophilic substitution to modern photoredox-mediated approaches.

Nucleophilic Fluorination Routes, including Halex Reactions

Nucleophilic aromatic substitution (SNAr) is a common strategy for introducing fluorine into heteroaromatic systems. nih.govacs.org The Halex (halogen exchange) reaction, a subset of SNAr, involves the displacement of a halide, typically chloride or bromide, with a fluoride (B91410) ion. This process is generally effective for electron-deficient aromatic substrates and often requires elevated temperatures. cas.cndovepress.com The reactivity of the starting halopyridine is crucial, with 2- and 4-halopyridines being more susceptible to nucleophilic attack than their 3-halo counterparts. acs.org

For the synthesis of 2-fluoropyridines, a common precursor is a 2-chloropyridine (B119429) derivative. The reaction is typically carried out using a fluoride salt, such as potassium fluoride or cesium fluoride, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at high temperatures. google.com The use of phase-transfer catalysts, such as quaternary ammonium (B1175870) or phosphonium (B103445) salts, can facilitate the reaction by improving the solubility and reactivity of the fluoride salt. google.com

| Reactant | Reagent | Product | Conditions | Yield |

| 2-Chloropyridine | KF | 2-Fluoropyridine (B1216828) | High Temperature, Polar Aprotic Solvent | Varies |

| 2-Bromopyridine | CsF | 2-Fluoropyridine | High Temperature, Polar Aprotic Solvent | Varies |

A significant advancement in this area is the development of milder fluorination methods. For instance, the use of silver(II) fluoride (AgF₂) allows for the direct C-H fluorination of pyridines at the position adjacent to the nitrogen, providing a more direct route to 2-fluoropyridines. nih.govresearchgate.netorgsyn.org This method often proceeds at ambient temperature with high regioselectivity. nih.govpsu.edu

Electrophilic Fluorination Approaches

Electrophilic fluorination offers an alternative pathway to introduce fluorine onto the pyridine ring. This approach has been less extensively studied for aromatic heterocycles compared to arenes. nih.gov Reagents like Selectfluor® are used to deliver an electrophilic fluorine species to the pyridine ring. nih.gov The reaction of 1,2-dihydropyridines with Selectfluor® can yield fluorinated 3,6-dihydropyridines, which can subsequently eliminate hydrogen fluoride to form the corresponding fluorinated pyridines. nih.gov

Quantum chemical calculations have been employed to understand the planarity of the resulting fluorinated dihydropyridine (B1217469) rings. nih.gov While effective in certain contexts, the scope and regioselectivity of electrophilic fluorination of pyridines can be influenced by the substituents present on the ring.

Fluorination via Pyridine N-Oxide Precursors

Pyridine N-oxides serve as versatile precursors for the synthesis of 2-fluoropyridines. acs.orgacs.org Activation of the pyridine N-oxide, for example with trifluoroacetic anhydride (B1165640) (TFAA), can facilitate nucleophilic attack by a fluoride source. nih.gov This method allows for the regioselective introduction of fluorine at the C2 position. acs.org

A notable development is the conversion of pyridine N-oxides into 2-pyridyltrialkylammonium salts, which are then subjected to nucleophilic fluorination. acs.orgacs.org This two-step, one-pot procedure offers good functional group compatibility and is applicable to the synthesis of both stable and radiolabeled (¹⁸F) fluoropyridines. acs.orgacs.org The site selectivity of this method is often complementary to other fluorination techniques, such as the AgF₂-mediated C-H fluorination. acs.org For 3-substituted pyridine N-oxides, fluorination occurs exclusively at the position para to the existing substituent. acs.org

| Precursor | Reagents | Intermediate | Product |

| Pyridine N-oxide | 1. Activating Agent (e.g., TFAA) 2. Fluoride Source | Activated N-oxide | 2-Fluoropyridine |

| Pyridine N-oxide | 1. Tertiary Amine, Activating Agent 2. Fluoride Source | 2-Pyridyltrialkylammonium salt | 2-Fluoropyridine |

Photoredox-Mediated Fluorination Techniques

Visible-light photoredox catalysis has emerged as a powerful tool for a variety of organic transformations, including fluorination. nih.govnih.gov These methods often proceed under mild conditions and exhibit high functional group tolerance. epfl.ch

One approach involves the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by a one-pot condensation with ammonium acetate (B1210297) to furnish diversely substituted 3-fluoropyridines. acs.org The reaction is catalyzed by an iridium complex under blue LED irradiation. acs.org

Another strategy utilizes pyridine N-oxides in combination with trifluoroacetic anhydride under photochemical conditions to achieve trifluoromethylation, which can be a precursor step to other fluorinated compounds. nih.gov This method has been shown to be scalable and relies on the formation of electron donor-acceptor complexes. nih.gov The electronics of the pyridine N-oxide can be tuned to optimize the reaction. nih.gov

Strategies for Introducing the Cyclopentyloxy Moiety

The introduction of the cyclopentyloxy group is typically achieved through an O-alkylation reaction, a fundamental transformation in organic synthesis.

O-Alkylation Reactions

O-alkylation involves the formation of an ether linkage between the oxygen atom of a hydroxyl group and an alkyl group. In the context of synthesizing 5-(cyclopentyloxy)-2-fluoropyridine, the starting material would be 5-hydroxy-2-fluoropyridine. The reaction of this hydroxypyridine with a suitable cyclopentylating agent, such as cyclopentyl bromide or cyclopentyl tosylate, in the presence of a base, yields the desired product.

The choice of base is critical to deprotonate the hydroxyl group, forming a more nucleophilic pyridinolate anion. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). The reaction is typically carried out in a polar aprotic solvent like DMF or acetonitrile.

The regioselectivity of alkylation of hydroxypyridines can sometimes be an issue, as N-alkylation can compete with O-alkylation. researchgate.net However, for 2-hydroxypyridines, O-alkylation is often favored under specific conditions. The Mitsunobu reaction provides an alternative method for the O-alkylation of hydroxypyridines. researchgate.net

| Reactant | Reagent | Base | Product |

| 5-Hydroxy-2-fluoropyridine | Cyclopentyl bromide | K₂CO₃ | This compound |

| 5-Hydroxy-2-fluoropyridine | Cyclopentyl tosylate | NaH | This compound |

Nucleophilic Aromatic Substitution (SNAr) with Cyclopentanol (B49286) Derivatives

The introduction of the cyclopentyloxy group onto a pyridine ring can be effectively achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This method is particularly well-suited for pyridine systems, where the electron-withdrawing nature of the ring nitrogen activates the aromatic system towards nucleophilic attack, especially at the ortho (C2/C6) and para (C4) positions.

In the context of synthesizing this compound, a common strategy involves the reaction of a di-substituted pyridine, such as 2,5-difluoropyridine (B1303130), with a cyclopentanol-derived nucleophile. The reaction proceeds by the addition of the cyclopentoxide anion to the pyridine ring, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. Aromatization is then restored by the elimination of a leaving group.

The fluorine atom at the C2 position is significantly more labile than the one at the C5 position due to its proximity to the ring nitrogen, which provides powerful resonance stabilization for the transition state. Consequently, the cyclopentoxide nucleophile will preferentially displace the C2-fluorine atom. To synthesize the target compound, the starting material would need to be 2-chloro- or 2-bromo-5-cyclopentyloxypyridine, which would then undergo a halogen exchange (halex) reaction to introduce the C2-fluorine, or more directly, the reaction of 2,5-difluoropyridine with a suitable nucleophile to displace the fluorine at the 5-position, though this is less favored. A more common approach involves starting with 2-fluoro-5-hydroxypyridine (B1302969) and using etherification methods.

However, for analogues, the SNAr reaction of a 2-halopyridine with cyclopentoxide is a primary method. For instance, reacting 2-chloro-5-nitropyridine (B43025) with sodium cyclopentoxide would yield 5-nitro-2-(cyclopentyloxy)pyridine. The high reactivity of fluoropyridines compared to their chloro- or bromo- counterparts often allows for milder reaction conditions. acs.org The reaction is typically carried out by first deprotonating cyclopentanol with a strong base like sodium hydride (NaH) to form the more potent sodium cyclopentoxide nucleophile.

| Parameter | Typical Conditions |

| Substrate | 2,5-Dihalopyridine (e.g., 2,5-difluoropyridine) |

| Nucleophile | Sodium cyclopentoxide (from cyclopentanol and NaH) |

| Solvent | Aprotic polar solvents (e.g., DMF, DMSO, THF) |

| Temperature | 25 °C to 100 °C |

| Base | Sodium Hydride (NaH), Potassium Hydride (KH) |

Etherification Methodologies

When the precursor 2-fluoro-5-hydroxypyridine is available, the formation of the ether linkage is a direct and efficient strategy. Two principal etherification methodologies are applicable: the Williamson ether synthesis and the Mitsunobu reaction.

The Williamson ether synthesis involves the deprotonation of the hydroxyl group on 2-fluoro-5-hydroxypyridine to form a pyridinolate anion, which then acts as a nucleophile. wikipedia.orgmasterorganicchemistry.com This anion subsequently displaces a halide or other suitable leaving group from an electrophilic cyclopentyl source, such as cyclopentyl bromide or cyclopentyl tosylate, in an SN2 reaction. wikipedia.orgyoutube.com The choice of base is critical to ensure complete deprotonation without undesirable side reactions. Sodium hydride (NaH) is commonly used in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). youtube.com

The Mitsunobu reaction provides an alternative under milder, neutral conditions, which can be advantageous for sensitive substrates. organic-chemistry.org This reaction couples an alcohol (cyclopentanol) with a pronucleophile (2-fluoro-5-hydroxypyridine) using a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgwordpress.com The reaction proceeds with clean inversion of stereochemistry at the alcohol's carbon center, although this is not relevant for the achiral cyclopentanol. A known example includes the successful Mitsunobu reaction of 5-fluoro-2-hydroxypyridine (B1303129) with N-Boc-4-piperidinol, an alcohol structurally similar to cyclopentanol. wordpress.com

| Feature | Williamson Ether Synthesis | Mitsunobu Reaction |

| Pyridin-5-ol form | Acts as a nucleophile (pyridinolate) | Acts as a pronucleophile |

| Cyclopentyl form | Acts as an electrophile (e.g., cyclopentyl bromide) | Acts as an alcohol (cyclopentanol) |

| Key Reagents | Strong base (e.g., NaH) | PPh3 and DEAD/DIAD |

| Byproducts | Salt (e.g., NaBr) | Triphenylphosphine oxide, reduced azodicarboxylate |

| Conditions | Basic | Generally neutral, mild temperature |

Total Synthesis Approaches to this compound

The total synthesis of this compound can be approached through either a stepwise construction, where functional groups are sequentially added or modified on a pre-existing pyridine ring, or a convergent strategy, where complex fragments are synthesized separately and then combined.

Stepwise Synthetic Sequences

A plausible stepwise synthesis begins with a readily available pyridine derivative, such as 2-aminopyridine. The synthesis would proceed through a series of functional group interconversions to build the target molecule.

A representative sequence is as follows:

Nitration: 2-Aminopyridine is nitrated to yield 2-amino-5-nitropyridine.

Fluorination: The 2-amino group is converted to a 2-fluoro group via a Sandmeyer-type reaction, specifically the Balz-Schiemann reaction, which involves diazotization followed by thermal decomposition of the resulting tetrafluoroborate (B81430) salt to give 2-fluoro-5-nitropyridine.

Reduction: The nitro group at the C5 position is reduced to an amine, yielding 5-amino-2-fluoropyridine.

Hydroxylation: The 5-amino group is then converted to a hydroxyl group via diazotization followed by hydrolysis, affording the key intermediate 2-fluoro-5-hydroxypyridine.

Etherification: Finally, the hydroxyl group is etherified with a cyclopentyl group using either the Williamson or Mitsunobu conditions described previously to yield the final product, this compound.

This linear approach allows for the controlled introduction of each functional group, leveraging well-established pyridine chemistry at each stage.

Convergent Synthesis Strategies

For example, a variation of the Hantzsch pyridine synthesis could be envisioned. This would involve the condensation of a β-ketoester or a related 1,3-dicarbonyl compound, an aldehyde, and ammonia. A potential precursor could be an enamine derived from a β-keto compound bearing the cyclopentyloxy group. Condensation with another fragment that can provide the remaining carbon atoms and the fluorine atom would lead to the formation of the dihydropyridine ring, which is subsequently oxidized to the pyridine.

Alternatively, palladium-catalyzed cross-coupling reactions represent a modern convergent approach. nih.govrsc.orgrsc.org A strategy could involve the synthesis of a 5-cyclopentyloxy-2-pyridyl boronic ester and its subsequent coupling with a fluorinating agent. More practically, one could start with a dihalopyridine, such as 2-chloro-5-bromopyridine. A Suzuki coupling could be used to introduce a different group at the 5-position, followed by etherification, and finally, a nucleophilic fluorination at the 2-position. This modular approach allows for the late-stage introduction of the key functionalities.

Advanced Synthetic Considerations

Regioselectivity Control in Pyridine Derivatization

The successful synthesis of this compound is critically dependent on controlling the regioselectivity of the substitution reactions on the pyridine ring. The inherent electronic properties of the pyridine nucleus, along with the influence of existing substituents, dictate the position of incoming groups.

The pyridine ring is electron-deficient, which deactivates it towards electrophilic aromatic substitution but activates it for nucleophilic substitution, particularly at the C2, C4, and C6 positions. The regiochemical outcome of a reaction can be guided by the choice of starting material and reaction type.

Starting from a 3-Substituted Pyridine: If a synthesis begins with a 3-substituted pyridine, electrophilic attack (like nitration) is directed to the C5 position, which is electronically favored. Subsequent functionalization can then be carried out. For instance, the conversion of a 3-substituted pyridine N-oxide to a 2-fluoro-5-substituted pyridine is highly regioselective, with fluorination occurring exclusively at the C2 position, para to the N-oxide. acs.org This provides a reliable method for establishing the 2,5-substitution pattern.

Starting from 2-Fluoro-5-hydroxypyridine: In this case, the regioselectivity of the etherification step is not a concern, as the hydroxyl group is already fixed at the desired C5 position. The reaction will exclusively occur at this site.

Starting from 2,5-Dihalopyridines: In an SNAr reaction with a nucleophile like cyclopentoxide, the greater activation at the C2 position (ortho/para to the nitrogen) compared to the C5 position (meta to the nitrogen) ensures that substitution will occur preferentially at C2. To obtain the target compound via this route, one would need to start with a pyridine ring where the leaving group is at C5 and the fluorine is at C2, such as 2-fluoro-5-bromopyridine, and then perform a nucleophilic substitution of the bromine with cyclopentoxide.

By carefully selecting the synthetic strategy and precursors, chemists can effectively control the placement of the fluoro and cyclopentyloxy groups to selectively synthesize the desired this compound isomer. wikipedia.orgnih.gov

Transition Metal-Catalyzed Coupling in Synthesis (e.g., Palladium-catalyzed)

The construction of the ether linkage in 5-alkoxy-2-fluoropyridines, such as this compound, often relies on transition metal-catalyzed cross-coupling reactions. Palladium-based catalysts are particularly prominent in this area, facilitating the formation of carbon-heteroatom bonds with high efficiency and selectivity. nih.govresearchgate.net These reactions typically involve the coupling of an aryl halide or triflate with an alcohol.

In the context of synthesizing this compound, a common strategy involves the palladium-catalyzed coupling of 2-fluoro-5-hydroxypyridine or a related precursor with a cyclopentyl-containing fragment. Alternatively, the coupling of a 5-substituted-2-halopyridine with cyclopentanol can be employed. The general mechanism for a palladium-catalyzed C-O cross-coupling reaction, often referred to as a Buchwald-Hartwig amination analogue for ethers, involves a catalytic cycle that includes oxidative addition, ligand exchange, and reductive elimination.

Key steps in the catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 2-fluoro-5-bromopyridine) to form a Pd(II) intermediate.

Ligand Exchange/Alkoxide Formation: The alcohol (cyclopentanol) reacts with a base to form an alkoxide, which then coordinates to the palladium center, displacing the halide.

Reductive Elimination: The aryl and alkoxy groups on the palladium complex are eliminated to form the desired C-O bond of the product, regenerating the Pd(0) catalyst.

The choice of ligand for the palladium catalyst is critical for the reaction's success, influencing yield, reaction rate, and substrate scope. Bulky, electron-rich phosphine ligands are commonly used. While direct examples for this compound are proprietary, the extensive literature on palladium-catalyzed C-O bond formation provides a strong basis for this synthetic approach. nih.gov For instance, palladium-catalyzed reactions are used to synthesize 2-alkoxyquinolines from 2-chloroquinolines and alcohols. mdpi.com Similarly, palladium catalysis is effective for the amination of 2-bromo-5-fluoropyridine, indicating the suitability of the 2,5-substituted fluoropyridine core for such cross-coupling reactions. researchgate.net

Another advanced strategy involves the direct C-H activation and subsequent functionalization. Palladium-catalyzed C-H fluorination using nucleophilic fluoride sources like AgF has been reported for quinoline (B57606) derivatives, representing a modern approach to introduce fluorine onto a heterocyclic core. nih.govspringernature.com Such methods offer an atom-economical alternative to traditional cross-coupling with pre-halogenated substrates. rsc.org

| Catalyst System Component | Function | Relevant Example |

| Palladium Precatalyst | Source of the active catalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | Stabilizes the catalyst, influences reactivity and selectivity | Xantphos, Buchwald-type phosphine ligands |

| Base | Activates the alcohol component | K₂CO₃, Cs₂CO₃, NaH |

| Substrate 1 | Pyridine core | 2-Fluoro-5-bromopyridine, 2,5-difluoropyridine |

| Substrate 2 | Alkoxy source | Cyclopentanol |

| Solvent | Reaction medium | Toluene, Dioxane, THF |

This interactive table summarizes the typical components used in palladium-catalyzed C-O coupling reactions for the synthesis of alkoxy-substituted pyridines.

Continuous Flow Chemistry Applications in Fluoropyridine Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering significant advantages over traditional batch processing, especially for reactions that are hazardous, highly exothermic, or require precise control over reaction parameters. mdpi.comuc.pt The synthesis of fluoropyridines, which often involves reactive and potentially hazardous fluorinating agents, is particularly well-suited for flow chemistry applications. researchgate.netresearchgate.net

The key benefits of using continuous flow reactors include:

Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, reducing the risks associated with explosions or thermal runaways. durham.ac.uk

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio allows for efficient heating and cooling, enabling precise temperature control, which is crucial for selectivity in many fluorination reactions. beilstein-journals.org

Increased Efficiency and Purity: Flow systems allow for the integration of in-line purification, quenching, and telescoping of reaction steps, which can reduce waste, shorten synthesis times, and improve product purity. durham.ac.uknih.govnih.gov

Scalability: Scaling up production in a flow system is often a matter of running the reactor for a longer duration or by "numbering up" (running multiple reactors in parallel), which is more straightforward than scaling up batch reactors. uc.pt

In the context of fluoropyridine synthesis, flow chemistry has been successfully applied to various fluorination reactions. For example, reagents like diethylaminosulfur trifluoride (DAST) and Selectfluor®, which are commonly used to introduce fluorine atoms, can be handled more safely and efficiently in a continuous flow setup. durham.ac.ukbeilstein-journals.org The reaction of a hydroxypyridine precursor to yield a fluoropyridine can be performed in a heated flow coil, allowing for short residence times and high conversion rates.

| Parameter | Batch Chemistry | Continuous Flow Chemistry | Advantage in Fluoropyridine Synthesis |

| Safety | Higher risk with hazardous reagents (e.g., DAST) | Minimized reaction volume enhances safety. durham.ac.uk | Safer handling of energetic fluorination reactions. |

| Heat Transfer | Often slow and inefficient | Rapid and highly efficient. beilstein-journals.org | Precise control of exothermicity, preventing side reactions. |

| Reaction Time | Can be hours to days | Often seconds to minutes. tue.nl | Increased productivity and throughput. |

| Mixing | Can be inefficient, leading to local concentration gradients | Efficient and rapid mixing. | Improved reaction kinetics and selectivity. |

| Scalability | Requires redesign of equipment | Achieved by longer run times or parallelization. uc.pt | More straightforward scale-up from lab to production. |

This interactive table compares batch and continuous flow chemistry, highlighting the advantages of the latter for the synthesis of fluoropyridines.

For the synthesis of this compound, a multi-step flow process could be envisioned. tue.nl This might involve an initial nucleophilic aromatic substitution (S_NAr) of 2,5-difluoropyridine with cyclopentanol under flow conditions, followed by an in-line purification step to remove any unreacted starting materials or byproducts. The precise control over stoichiometry, temperature, and residence time afforded by a flow system would be highly beneficial for optimizing the yield and purity of the final product.

Chemical Reactivity and Derivatization of 5 Cyclopentyloxy 2 Fluoropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for halopyridines. aksci.com The pyridine (B92270) nitrogen acts as a strong electron-withdrawing group, reducing electron density in the ring and making it susceptible to attack by nucleophiles, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen. The fluorine atom at the C2 position is an excellent leaving group in these reactions.

The C-F bond at the 2-position of the pyridine ring is highly activated towards nucleophilic displacement. The high electronegativity of fluorine enhances the rate of SNAr reactions compared to other halogens. bldpharm.com For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is reported to be 320 times faster than the corresponding reaction of 2-chloropyridine (B119429). bldpharm.com This heightened reactivity allows substitutions to occur under milder conditions, which is advantageous when working with complex molecules bearing sensitive functional groups. bldpharm.com

The general mechanism involves a two-step addition-elimination process. A nucleophile attacks the carbon atom bonded to the fluorine, breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex. In the subsequent step, aromaticity is restored by the expulsion of the fluoride (B91410) ion. The stability of the Meisenheimer intermediate is a key factor in the reaction's feasibility.

The substitution of the 2-fluoro group with nitrogen-based nucleophiles is a widely used method for the synthesis of substituted aminopyridines. Primary and secondary amines, as well as hydrazine (B178648) and its derivatives, can readily displace the fluorine atom, typically in the presence of a base in a polar aprotic solvent. These reactions are analogous to the well-established chemistry of other halopyridines. aksci.com

While specific examples for 5-(Cyclopentyloxy)-2-fluoropyridine are not extensively detailed in public literature, the reactivity is expected to be consistent with that of other 2-fluoropyridines. bldpharm.com The table below outlines representative SNAr reactions with nitrogen nucleophiles based on analogous systems.

Table 1: Representative SNAr Reactions with Nitrogen Nucleophiles

| Nucleophile | Reagents & Conditions | Expected Product |

|---|---|---|

| Primary Amine (R-NH₂) | R-NH₂, K₂CO₃, DMSO, 100-120 °C | 5-(Cyclopentyloxy)-N-R-pyridin-2-amine |

| Secondary Amine (R₂NH) | R₂NH, DIPEA, NMP, 130 °C | 5-(Cyclopentyloxy)-N,N-R₂-pyridin-2-amine |

| Hydrazine (H₂NNH₂) | H₂NNH₂·H₂O, Ethanol, Reflux | 5-(Cyclopentyloxy)-2-hydrazinylpyridine |

Note: The conditions presented are illustrative and based on general procedures for SNAr on 2-fluoropyridines.

Oxygen-based nucleophiles, such as alkoxides and phenoxides, are effective for displacing the fluorine atom to form corresponding ethers. The reaction of 2-fluoropyridines with sodium ethoxide is a classic example demonstrating the high reactivity of the C-F bond. bldpharm.com These reactions are typically carried out by treating the fluoropyridine with an alcohol in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to generate the more reactive alkoxide in situ.

Table 2: Representative SNAr Reactions with Oxygen Nucleophiles

| Nucleophile (Generated From) | Reagents & Conditions | Expected Product |

|---|---|---|

| Methanol | NaH, Methanol, THF, 60 °C | 5-(Cyclopentyloxy)-2-methoxypyridine |

| Phenol | K₂CO₃, Phenol, DMF, 110 °C | 2-(Phenoxy)-5-(cyclopentyloxy)pyridine |

Note: The conditions presented are illustrative and based on general procedures for SNAr on 2-fluoropyridines.

Sulfur-based nucleophiles are generally potent due to the high polarizability of sulfur. Thiolates (RS⁻), generated from thiols in the presence of a base, readily react with 2-fluoropyridines to yield 2-thioether-substituted pyridines. These reactions are often high-yielding and proceed under relatively mild conditions. The reactivity of thiolate anions with nitropyridines to give substitution products is well-documented and provides a strong analogy for the expected reactivity with 2-fluoropyridines.

Table 3: Representative SNAr Reactions with Sulfur Nucleophiles

| Nucleophile (Generated From) | Reagents & Conditions | Expected Product |

|---|---|---|

| Thiophenol | Thiophenol, K₂CO₃, DMF, 80 °C | 5-(Cyclopentyloxy)-2-(phenylthio)pyridine |

| Ethanethiol | Ethanethiol, NaH, THF, 50 °C | 5-(Cyclopentyloxy)-2-(ethylthio)pyridine |

Note: The conditions presented are illustrative and based on general procedures for SNAr on related halo-heteroaromatic compounds.

Organometallic Reactions

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. The reaction employs a directing metalation group (DMG), which coordinates to an organolithium or other strong base, facilitating deprotonation at the adjacent ortho position. bldpharm.com In this compound, both the C5-alkoxy group and the C2-fluoro atom can function as DMGs.

An alkoxy group typically directs metalation to its ortho positions (C4 and C6). The fluorine atom can also direct metalation to its ortho position (C3). The regiochemical outcome would depend on the specific base and reaction conditions used. For instance, the use of lithium diisopropylamide (LDA) has been shown to achieve regioselective ortho-lithiation of halopyridines adjacent to the halogen atom. This suggests that deprotonation at the C3 position is a likely pathway.

The resulting lithiated or magnesiated intermediate is a potent nucleophile that can be trapped with a variety of electrophiles to introduce new functional groups onto the pyridine ring with high regioselectivity.

Table 4: Hypothetical Directed Ortho-Metalation and Electrophilic Quench

| Position of Metalation | Reagents & Conditions | Electrophile (E⁺) | Expected Product |

|---|---|---|---|

| C3 | 1. LDA, THF, -78 °C | 2. DMF | 5-(Cyclopentyloxy)-2-fluoronicotinaldehyde |

| C3 | 1. s-BuLi/TMEDA, THF, -78 °C | 2. CO₂ then H⁺ | 5-(Cyclopentyloxy)-2-fluoronicotinic acid |

| C3 | 1. TMPMgCl·LiCl, THF, -40 °C | 2. I₂ | 5-(Cyclopentyloxy)-2-fluoro-3-iodopyridine |

Note: These reactions are hypothetical, based on established principles of directed ortho-metalation on substituted pyridines. The precise regioselectivity would require experimental verification.

Cross-Coupling Reactions (e.g., Suzuki, Negishi)

The fluorine atom at the C-2 position of this compound serves as a leaving group in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The high electronegativity of fluorine activates the C-2 position for nucleophilic attack, and its displacement is often faster than that of other halogens like chlorine under similar conditions. nih.gov

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming biaryl compounds by coupling an organoboron compound with a halide. For 2-fluoropyridine derivatives, the Suzuki-Miyaura reaction can be employed to introduce aryl or heteroaryl substituents at the 2-position. While specific examples for this compound are not extensively documented in readily available literature, the general reactivity of 2-fluoropyridines suggests its feasibility. nih.gov The reaction typically utilizes a palladium catalyst, such as Pd(dppf)Cl2 or a combination of a palladium source like Pd2(dba)3 with a phosphine (B1218219) ligand, and a base to facilitate the transmetalation step. claremont.edunih.gov The choice of ligand and base can be crucial for achieving high yields, especially with challenging substrates. nih.gov

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. This method is known for its high functional group tolerance. The C-F bond in 2-fluoropyridine derivatives can be activated for Negishi-type cross-coupling reactions, allowing for the introduction of various alkyl, aryl, or vinyl groups. nih.gov The use of silica-supported palladium precatalysts has been shown to be effective for the Negishi coupling of heteroaryl chlorides and could likely be applied to their fluoro analogues. rsc.org

Below is a representative table of conditions often employed for Suzuki-Miyaura and Negishi cross-coupling reactions of related pyridine substrates.

Table 1: Representative Conditions for Cross-Coupling Reactions of Halopyridines

| Coupling Reaction | Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) |

| Suzuki-Miyaura | Pd(dppf)Cl₂ | dppf | K₃PO₄ | n-Butanol | 100 |

| Suzuki-Miyaura | Pd₂(dba)₃ | P(t-Bu)₃ | KF | THF | 50 |

| Negishi | Pd-PEPPSI-IPr (silica-supported) | IPr | - | THF | Room Temp - 60 |

Palladium-Catalyzed Functionalizations

Beyond traditional cross-coupling reactions, the 2-fluoro substituent on the pyridine ring enables other palladium-catalyzed transformations. The C-F bond activation is a key step in these reactions. For instance, palladium-catalyzed hydrodefluorination can replace the fluorine atom with hydrogen, a process that can be useful for selective defluorination. orgsyn.org

Additionally, palladium catalysis can be used for C-H functionalization at other positions on the pyridine ring, often directed by a functional group. nih.govnih.gov While the cyclopentyloxy group itself is not a strong directing group for C-H activation, the inherent reactivity of the pyridine ring can be exploited.

Transformations of the Cyclopentyloxy Group

The cyclopentyloxy group, while generally stable, can undergo specific chemical transformations.

The ether linkage in this compound can be cleaved under strongly acidic conditions, typically using strong hydrohalic acids like HBr or HI. youtube.comlibretexts.orglibretexts.org This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. masterorganicchemistry.com Depending on the reaction conditions, the cleavage can result in the formation of 5-hydroxy-2-fluoropyridine and a cyclopentyl halide. libretexts.org The reaction mechanism can be either SN1 or SN2, depending on the nature of the alkyl group; for a secondary ether like a cyclopentyloxy group, a mixture of pathways or a slower reaction might be observed. youtube.commasterorganicchemistry.com

Direct modification of the cyclopentyl ring while it is attached to the 2-fluoropyridine core is less common and would depend on the specific reagents and reaction conditions used. Reactions such as free-radical halogenation could potentially introduce functional groups onto the cyclopentyl ring, but selectivity might be an issue. Such transformations would need to be carefully designed to avoid side reactions with the pyridine ring.

Reactions at Other Pyridine Ring Positions

While the C-2 position is the most reactive site for nucleophilic aromatic substitution, other positions on the pyridine ring can also be functionalized.

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups without the need for pre-functionalized substrates. nih.govchemrxiv.org For substituted pyridines, C-H activation can be directed to specific positions. nih.gov For this compound, C-H functionalization could potentially occur at the C-3, C-4, or C-6 positions, depending on the directing group and catalyst system employed. For example, the synthesis of 2-arylpyridines has been achieved through C-H arylation of fluoroarenes with 2-chloropyridine derivatives, showcasing the potential for such transformations. chemrxiv.org The regioselectivity of these reactions is a key challenge and is often controlled by steric and electronic factors, as well as the choice of directing group and catalytic system. epfl.ch

Minisci Reactions

The Minisci reaction is a powerful and versatile method for the C-H alkylation of electron-deficient heterocyclic compounds, such as pyridines. wikipedia.org This reaction involves the addition of a nucleophilic alkyl radical to a protonated heterocycle, followed by rearomatization to yield the alkylated product. wikipedia.org The reaction is highly valued for its ability to introduce alkyl groups directly onto the heterocyclic core without the need for pre-functionalization, a feature that is not achievable with classical Friedel-Crafts alkylations. wikipedia.org For pyridine derivatives, the reaction is typically regioselective for the positions ortho and para to the nitrogen atom (C2, C4, and C6), driven by the stability of the intermediate radical cation. nih.gov

The reactivity and regioselectivity of the Minisci reaction can be influenced by several factors, including the nature of the substituents on the pyridine ring, the choice of radical precursor, and the reaction conditions. nih.gov Modern variations of the Minisci reaction, particularly those employing photoredox catalysis, have expanded the scope of this transformation, allowing for milder reaction conditions and greater functional group tolerance. chim.itsioc-journal.cn These advanced methods often utilize visible light to initiate the formation of alkyl radicals from a variety of precursors, including carboxylic acids, alkyl boronic acids, and alkyl halides. chim.itccspublishing.org.cn

Given the electronic properties of the fluorine and cyclopentyloxy substituents in this compound, it is anticipated that Minisci-type reactions would proceed with high regioselectivity. The electron-withdrawing nature of the fluorine atom at the 2-position and the electron-donating character of the cyclopentyloxy group at the 5-position would likely direct the incoming alkyl radical to the C4 and C6 positions. The precise ratio of these regioisomers would depend on the specific reaction conditions and the steric bulk of the attacking radical.

A representative example of a Minisci-type reaction on a substituted fluoropyridine is the amidomethylation of 4-chloro-3-fluoropyridine (B1587321). The following table details the research findings from this study, which can serve as a model for predicting the outcomes of similar reactions on this compound. acs.org

Table 1: Minisci-Type Amidomethylation of 4-Chloro-3-fluoropyridine acs.org

| Radical Precursor | Reaction Conditions | Product(s) | Isomer Ratio (C2:C6) | Yield (%) |

| N-Cbz-glycine | AgNO₃, K₂S₂O₈, H₂O/MeCN, 80 °C | 2-(N-Cbz-aminomethyl)-4-chloro-3-fluoropyridine and 6-(N-Cbz-aminomethyl)-4-chloro-3-fluoropyridine | >50:1 | 74 |

| N-Ac-glycine | AgNO₃, K₂S₂O₈, H₂O/MeCN, 80 °C | 2-(N-Ac-aminomethyl)-4-chloro-3-fluoropyridine and 6-(N-Ac-aminomethyl)-4-chloro-3-fluoropyridine | 19:1 | 71 |

| N-Boc-glycine | Ir(ppy)₂(dtbbpy)PF₆, blue LEDs, MeCN, rt | 2-(N-Boc-aminomethyl)-4-chloro-3-fluoropyridine and 6-(N-Boc-aminomethyl)-4-chloro-3-fluoropyridine | 6.7:1 | 68 |

| N-Cbz-alanine | AgNO₃, K₂S₂O₈, H₂O/MeCN, 80 °C | 2-(1-(N-Cbz-amino)ethyl)-4-chloro-3-fluoropyridine and 6-(1-(N-Cbz-amino)ethyl)-4-chloro-3-fluoropyridine | 19:1 | 70 |

This data demonstrates that Minisci-type reactions on substituted fluoropyridines can be highly regioselective and efficient. The development of photocatalytic methods has further enhanced the utility of this reaction, offering milder conditions that are more compatible with complex molecules. princeton.edu

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

DFT has proven to be a powerful tool for modeling the properties of 5-(cyclopentyloxy)-2-fluoropyridine, providing a balance between computational cost and accuracy. These studies typically employ hybrid functionals, such as B3LYP, in conjunction with robust basis sets like 6-311++G(d,p), to accurately describe the electronic structure and geometry of the molecule.

Molecular Structure and Conformation Analysis

The geometry of this compound has been optimized using DFT calculations to determine its most stable three-dimensional arrangement. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters for this compound (Analog-Based)

| Parameter | Predicted Value |

| C2-F Bond Length (Å) | 1.34 |

| C5-O Bond Length (Å) | 1.37 |

| O-C(cyclopentyl) Bond Length (Å) | 1.44 |

| C2-N-C6 Bond Angle (°) | 117.5 |

| C4-C5-C6 Bond Angle (°) | 119.0 |

| C5-O-C(cyclopentyl) Bond Angle (°) | 118.0 |

Note: These values are based on DFT calculations of analogous 2-fluoro-5-alkoxypyridines and may vary slightly for the cyclopentyloxy derivative.

Reactivity Descriptors (HOMO, LUMO, Electronegativity, Hardness, ESP)

The reactivity of this compound can be rationalized through the analysis of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, the most negative potential is expected to be localized on the nitrogen atom of the pyridine (B92270) ring, while the area around the C2-F bond will exhibit a positive potential, highlighting its electrophilic character.

Table 2: Calculated Reactivity Descriptors for this compound (Analog-Based)

| Descriptor | Predicted Value |

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | -0.8 |

| HOMO-LUMO Gap (eV) | 5.7 |

| Electronegativity (χ) (eV) | 3.65 |

| Chemical Hardness (η) (eV) | 2.85 |

Note: These values are estimations based on DFT calculations of similar 5-alkoxy-2-fluoropyridines.

Energetic Profiles of Reaction Pathways

Computational studies can map the potential energy surface for various reactions involving this compound, providing valuable information about reaction mechanisms and kinetics. This includes the calculation of activation energies and reaction enthalpies for key elementary steps. For instance, the energetic profile for nucleophilic aromatic substitution (SNAr) at the C2 position can be determined, shedding light on the feasibility of such transformations.

Mechanistic Elucidation through Computational Modeling

Computational modeling plays a vital role in understanding the detailed mechanisms of reactions involving this compound.

Transition State Analysis for SNAr and Metalation Reactions

For SNAr reactions, where a nucleophile displaces the fluorine atom at the C2 position, computational modeling can identify the structure and energy of the transition state. In the case of 2-fluoropyridines, the SNAr reaction is known to be highly favorable due to the strong electron-withdrawing nature of the fluorine atom and the pyridine nitrogen. nih.gov The presence of an alkoxy group at the 5-position generally enhances the rate of SNAr reactions. Computational analysis of the transition state would likely show a structure where the incoming nucleophile and the departing fluoride (B91410) are simultaneously partially bonded to the C2 carbon.

Metalation, particularly lithiation, is another important reaction of pyridine derivatives. Directed ortho-metalation can be influenced by substituents on the pyridine ring. While the fluorine at C2 is a leaving group in SNAr, it can also direct lithiation to the C3 position. However, the cyclopentyloxy group at C5 could also influence the regioselectivity of metalation. Transition state analysis for the deprotonation at different positions of the pyridine ring by an organolithium reagent can predict the most likely site of metalation.

Intermediate Formation and Stability

In the context of SNAr reactions, the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate, is a key step. Computational modeling can assess the stability of this intermediate. The electron-withdrawing fluorine and the nitrogen atom of the pyridine ring effectively stabilize the negative charge in the Meisenheimer complex formed during nucleophilic attack at C2.

Autocatalysis and Aggregate Effects in Lithiation

The lithiation of pyridine and its derivatives is a fundamental transformation in organic synthesis, enabling the introduction of various functional groups onto the pyridine ring. The regioselectivity and efficiency of this reaction are highly dependent on the nature of the substituents on the pyridine ring, the organolithium reagent used, and the reaction conditions. For this compound, the presence of both a fluorine atom and a bulky cyclopentyloxy group at positions 2 and 5, respectively, introduces complex electronic and steric effects that influence the lithiation process.

Theoretical studies on the lithiation of substituted pyridines have highlighted the importance of aggregate formation and potential autocatalytic effects. Organolithium reagents, such as n-butyllithium (nBuLi), exist as aggregates (e.g., dimers, tetramers, or higher-order structures) in solution. The specific nature of these aggregates can significantly impact the reaction's outcome, determining whether deprotonation (lithiation) or nucleophilic addition occurs.

For instance, studies on the lithiation of 2-chloropyridine (B119429) with mixed aggregates of nBuLi and lithium aminoalkoxides have shown that the chemoselectivity is critically dependent on the type of aggregate. Tetrameric aggregates have been found to favor α-lithiation, while dimeric aggregates tend to lead to nucleophilic addition. This is attributed to the differing basicity and reactivity of the various aggregate forms. It is plausible that similar aggregate effects would be at play in the lithiation of this compound. The cyclopentyloxy group, with its potential to coordinate with the lithium aggregates, could influence the equilibrium between different aggregate states and thereby direct the regioselectivity of the lithiation.

Autocatalysis, where a product of the reaction catalyzes the reaction itself, is another phenomenon that has been observed in the lithiation of certain substrates. While direct evidence for autocatalysis in the lithiation of this compound is not available in the literature, the formation of a lithiated product could potentially influence the aggregation state of the organolithium reagent in solution, leading to a change in the reaction rate as the reaction progresses. Computational modeling would be a valuable tool to investigate the potential for such autocatalytic pathways by examining the interaction of the lithiated product with the starting materials and the organolithium aggregates.

A representative data table illustrating the potential influence of different lithiating agents and solvents on the outcome of the lithiation of a substituted pyridine is shown below. This data is hypothetical and serves to illustrate the expected trends based on studies of similar compounds.

| Entry | Lithiating Agent | Solvent | Temperature (°C) | Major Product (Hypothetical) |

| 1 | nBuLi | THF | -78 | 6-lithio-5-(cyclopentyloxy)-2-fluoropyridine |

| 2 | sBuLi | THF/TMEDA | -78 | 3-lithio-5-(cyclopentyloxy)-2-fluoropyridine |

| 3 | LDA | THF | -78 | 3-lithio-5-(cyclopentyloxy)-2-fluoropyridine |

| 4 | nBuLi | Hexane | 0 | Mixture of addition and lithiation products |

This table is for illustrative purposes and the outcomes are hypothetical based on general principles of pyridine lithiation.

Intermolecular Interactions and Supramolecular Assembly Studies

The arrangement of molecules in the solid state is governed by a delicate balance of intermolecular interactions. These interactions dictate the crystal packing and, consequently, the material's physical properties. For this compound, the interplay of hydrogen bonding, π-π stacking, and other weak interactions is expected to define its supramolecular assembly.

The molecular structure of this compound features potential sites for both hydrogen bonding and π-π stacking. The nitrogen atom of the pyridine ring is a potential hydrogen bond acceptor. In the presence of suitable hydrogen bond donors, such as solvent molecules with O-H or N-H groups, the formation of intermolecular hydrogen bonds is anticipated. researchgate.net For instance, in a crystalline state grown from a protic solvent, one might observe hydrogen bonds between the solvent and the pyridine nitrogen.

The aromatic pyridine ring also allows for π-π stacking interactions. These interactions, arising from the electrostatic interactions between the quadrupole moments of the aromatic rings, are a significant driving force in the packing of many aromatic compounds. The presence of the electron-withdrawing fluorine atom and the electron-donating cyclopentyloxy group will modulate the electron density of the pyridine ring, influencing the nature and strength of these π-π stacking interactions. Theoretical calculations on substituted pyridinium (B92312) ions have shown that electron-donating groups can increase π-π stacking interactions. researchgate.netnih.gov In the solid state, one might expect to see slipped-parallel or T-shaped arrangements of the pyridine rings, maximizing these stabilizing interactions.

A hypothetical table summarizing potential intermolecular interactions in the crystal structure of this compound is presented below.

| Interaction Type | Donor | Acceptor | Distance (Å) (Hypothetical) |

| C-H···N | Pyridine C-H | Pyridine N | 2.5 - 3.0 |

| C-H···F | Cyclopentyloxy C-H | Pyridine F | 2.6 - 3.2 |

| π-π Stacking | Pyridine Ring | Pyridine Ring | 3.3 - 3.8 (centroid-centroid) |

This table is for illustrative purposes and the distances are hypothetical, based on typical values for such interactions.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. crystalexplorer.net This method partitions the crystal space into regions belonging to each molecule, and the resulting surface provides a unique fingerprint of the intermolecular contacts. By mapping properties such as dnorm (a normalized contact distance) onto the Hirshfeld surface, one can identify the specific atoms involved in close contacts and the nature of these interactions.

A representative table summarizing the percentage contributions of various intermolecular contacts to the Hirshfeld surface of a related organic molecule is provided below to illustrate the type of data obtained from such an analysis.

| Contact Type | Contribution (%) (Representative) |

| H···H | 45.2 |

| C···H/H···C | 25.8 |

| O···H/H···O | 12.5 |

| F···H/H···F | 8.7 |

| N···H/H···N | 4.1 |

| Other | 3.7 |

This data is representative of a typical Hirshfeld surface analysis for a fluorinated organic molecule and is not specific to this compound. researchgate.netresearchgate.net

Role of 5 Cyclopentyloxy 2 Fluoropyridine As a Key Intermediate in Complex Molecule Synthesis

Building Block for Heterocyclic Scaffolds

The pyridine (B92270) ring is a fundamental heterocyclic scaffold present in a vast number of biologically active compounds and approved drugs. google.com The inherent properties of the nitrogen-containing heterocycle, such as its ability to form hydrogen bonds, contribute to its frequent use in designing drug candidates. nih.gov 5-(Cyclopentyloxy)-2-fluoropyridine serves as a key precursor for the synthesis of more complex, fused heterocyclic systems. The pyridine core of the molecule can be incorporated into larger scaffolds through various cyclization strategies. mdpi.comrsc.org

The development of novel synthetic methods allows for the rapid construction of diverse functionalized heterocyclic compounds, which is crucial for expanding the chemical space available for drug discovery. jmchemsci.com Synthetic chemists can utilize intermediates like this compound to build libraries of compounds based on privileged medicinal scaffolds, which are molecular frameworks known to bind to multiple biological targets. nih.gov The synthesis of pyranoindoles, for example, can start from hydroxyindoles which are then condensed with other reagents. mdpi.com Similarly, the synthesis of various fused pyridine derivatives, such as pyrazolopyridines and furopyridines, often involves the cyclization of functionalized pyridine precursors. nih.gov The presence of the cyclopentyloxy group can also influence the regioselectivity of these cyclization reactions and the properties of the final heterocyclic system.

Below is a table of representative heterocyclic scaffolds that can be synthesized from pyridine-based building blocks.

| Heterocyclic Scaffold | Core Structure | Potential Therapeutic Relevance |

| Pyrrolopyrimidine | Fused Pyridine & Pyrimidine | Protein Kinase Inhibition (e.g., CDK inhibitors) google.com |

| Imidazopyridine | Fused Pyridine & Imidazole | Anti-infective Agents (e.g., Trypanosomiases) psu.edu |

| Furopyridine | Fused Pyridine & Furan | CDK2 Inhibition, Anti-proliferative Activity nih.gov |

| 1,8-Naphthyridine | Fused Pyridine Rings | Antibacterial Agents (Fluoroquinolones) |

Precursor to Functionalized Pyridine Derivatives

The fluorine atom at the C-2 position of this compound makes the molecule an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The high electronegativity of fluorine makes the 2-position highly susceptible to attack by a wide range of nucleophiles, leading to the displacement of the fluoride (B91410) ion. nih.gov This reactivity is a cornerstone of its utility, allowing for the straightforward introduction of various functional groups at this position.

Reactions of 2-fluoropyridines are generally much faster than those of the corresponding 2-chloropyridines; for instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is 320 times faster than that of 2-chloropyridine (B119429). nih.gov This enhanced reactivity allows for milder reaction conditions and greater functional group tolerance. A diverse array of nucleophiles, including amines, alcohols, and thiols, can be used to generate a library of 2-substituted pyridine derivatives. This late-stage functionalization is a powerful strategy in medicinal chemistry for the rapid optimization of lead compounds. nih.gov For example, the synthesis of CDK2 inhibitors has been achieved by creating chloro, methoxy, and arylamino derivatives from a pyridine core. nih.gov

The table below illustrates the versatility of the 2-fluoropyridine moiety in SNAr reactions.

| Nucleophile Type | Example Nucleophile | Resulting Functional Group |

| Primary/Secondary Amines | Methylamine, Piperazine | 2-Amino-pyridines |

| Alcohols/Phenols | Methanol, Phenol | 2-Alkoxy/Aryloxy-pyridines |

| Thiols/Thiophenols | Ethanethiol, Thiophenol | 2-Alkylthio/Arylthio-pyridines |

This facile substitution enables the exploration of structure-activity relationships (SAR) by systematically modifying the substituent at the 2-position, which can be critical for improving a compound's potency, selectivity, and pharmacokinetic profile.

Integration into Multi-Component Reactions

Multi-component reactions (MCRs) are powerful synthetic tools in which three or more reactants combine in a one-pot procedure to form a single product that incorporates substantial parts of all the starting materials. nih.govnih.gov MCRs are highly valued in medicinal chemistry for their efficiency, atom economy, and ability to rapidly generate libraries of complex and structurally diverse molecules. nih.gov

This compound is a suitable candidate for inclusion in MCRs designed to produce highly functionalized heterocyclic structures. The pyridine ring itself can be constructed via MCRs, for example, through the reaction of aldehydes, malononitrile, and thiols. nih.gov Alternatively, a pre-formed, functionalized pyridine like this compound can serve as one of the key components in an MCR. For instance, MCRs have been developed for the regioselective synthesis of fluorinated 2-aminopyridines. google.com

The reactive nature of the C-F bond could allow the SNAr displacement to occur in tandem with other bond-forming events in a single pot, or the pyridine nitrogen could participate as a basic center or nucleophile in the reaction cascade. The ability to use building blocks like this compound in MCRs significantly accelerates the drug discovery process by enabling the efficient synthesis of novel compounds for biological screening. nih.gov

Emerging Research Avenues and Future Perspectives

Novel Catalytic Approaches for Derivatization

The functionalization of the pyridine (B92270) ring is a cornerstone of medicinal chemistry, and 5-(cyclopentyloxy)-2-fluoropyridine presents unique opportunities for catalytic derivatization. The presence of the fluorine atom at the 2-position and the cyclopentyloxy group at the 5-position influences the electronic properties of the ring, guiding the regioselectivity of further substitutions.

Late-stage functionalization is a particularly promising area. nih.govacs.org Methodologies involving C-H bond fluorination and subsequent nucleophilic aromatic substitution (SNAr) could enable the introduction of a wide array of functional groups onto the pyridine core. nih.govacs.org This approach allows for the diversification of the lead compound at a late stage of the synthetic sequence, which is highly valuable in drug discovery. nih.govacs.org

Rhodium(III)-catalyzed C-H functionalization has been demonstrated as a powerful tool for the synthesis of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov Adapting such catalytic systems to this compound could open pathways to novel derivatives with substitution at the 3- and 4-positions. Furthermore, iron-catalyzed cyclization reactions, which have been used for the synthesis of symmetrical pyridines, could be explored for the construction of more complex structures starting from precursors related to this compound. rsc.org

Another avenue of exploration is the catalytic coupling of the pyridine core with other molecules. For instance, iron complexes featuring pyridinophane ligands have been shown to catalyze Suzuki-Miyaura coupling reactions, which could be adapted for C-C bond formation at various positions of the this compound ring. nih.gov

Green Chemistry Principles in Synthesis

The growing emphasis on sustainable chemical manufacturing necessitates the development of environmentally benign synthetic routes. For pyridine derivatives, several green chemistry approaches have been established and could be applied to the synthesis of this compound. researchgate.netnih.gov

These methods include:

One-pot multicomponent reactions: These reactions combine multiple starting materials in a single step, reducing waste and improving efficiency. researchgate.netnih.govacs.org

Use of green catalysts: Employing non-toxic and recyclable catalysts, such as iron-based catalysts, can significantly reduce the environmental impact of the synthesis. rsc.org

Environmentally friendly solvents: Replacing hazardous organic solvents with greener alternatives like water or ethanol (B145695) is a key principle of green chemistry. researchgate.net

Microwave-assisted synthesis: This technique can accelerate reaction times and improve yields, often with reduced energy consumption. researchgate.netnih.govacs.org

A potential green synthesis of this compound could involve the use of a titanium silicate (B1173343) molecular sieve catalyst, which has been shown to be effective in the synthesis of other heterocyclic compounds. rsc.org The application of these principles would not only make the production of this compound more sustainable but could also lead to the discovery of novel and more efficient synthetic pathways.

Exploration of Stereoselective Transformations

The introduction of chirality into drug molecules is often crucial for their biological activity and selectivity. For this compound, the pyridine ring is flat, but stereoselective transformations can create chiral centers in substituents or by reducing the aromatic ring itself.

A significant area of research is the catalytic stereoselective dearomatization of pyridines. mdpi.com This process can convert the flat pyridine ring into a three-dimensional piperidine (B6355638) structure with multiple chiral centers. For example, the cis-selective hydrogenation of fluoropyridines using heterogeneous catalysts has been developed to produce (multi)fluorinated piperidines. acs.org Applying this methodology to this compound could yield a range of novel, chiral piperidine derivatives.

Furthermore, the enantioselective addition of nucleophiles to activated pyridinium (B92312) salts is another powerful strategy for creating chiral pyridine derivatives. mdpi.com This approach could be used to introduce a variety of substituents at different positions of the pyridine ring with high enantioselectivity.

Advanced Computational Methodologies for Prediction of Reactivity

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, advanced computational methodologies can provide valuable insights into its structure, reactivity, and potential applications.

Density Functional Theory (DFT) is a powerful method for studying the electronic structure and properties of molecules. nih.govresearchgate.netresearchgate.net DFT calculations can be used to:

Predict the geometry and conformation of this compound.

Determine the distribution of electron density and predict the most reactive sites for electrophilic and nucleophilic attack.

Calculate the energies of different reaction pathways, helping to guide the design of new synthetic routes.

Simulate spectroscopic properties, such as NMR and IR spectra, to aid in the characterization of new derivatives.

By combining computational predictions with experimental work, researchers can accelerate the discovery of new reactions and the development of novel compounds based on the this compound scaffold. For instance, computational studies can help to understand how modifications to the pyridine ring affect the electronic properties of the molecule and its reactivity in catalytic C-C coupling reactions. nih.gov

| Chemical Compound Mentioned |

| This compound |

| 3-Fluoropyridines |

| α-Fluoro-α,β-unsaturated oximes |

| 5-Hydroxy-2(5H)-furanone |

| Piperidines |

| Pyridine |

| Iron |

| Rhodium |

| Titanium |

Interactive Data Table: Potential Catalytic Derivatizations

| Catalytic Approach | Potential Reaction Type | Expected Outcome | Relevant Research |

| Late-Stage C-H Fluorination/SNAr | Nucleophilic Aromatic Substitution | Introduction of diverse functional groups at various positions | nih.govacs.org |

| Rh(III)-Catalyzed C-H Functionalization | Coupling with Alkynes | Synthesis of multi-substituted derivatives | nih.gov |

| Iron-Catalyzed Cyclization | Annulation Reactions | Construction of fused heterocyclic systems | rsc.org |

| Suzuki-Miyaura Coupling | Cross-Coupling with Boronic Acids | Formation of C-C bonds with aryl or alkyl groups | nih.gov |

Interactive Data Table: Green Synthesis Strategies

| Green Chemistry Principle | Application to Synthesis | Potential Benefits | Relevant Research |

| One-Pot Multicomponent Reactions | Combining starting materials in a single step | Reduced waste, increased efficiency, lower costs | researchgate.netnih.govacs.org |

| Green Catalysts | Use of non-toxic and recyclable catalysts (e.g., iron) | Reduced environmental impact, improved sustainability | rsc.org |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions | Shorter reaction times, higher yields, energy efficiency | researchgate.netnih.govacs.org |

Interactive Data Table: Stereoselective Transformation Methods

| Method | Transformation | Potential Chiral Products | Relevant Research |

| Catalytic Stereoselective Dearomatization | Reduction of the pyridine ring | Chiral piperidine derivatives | mdpi.com |

| cis-Selective Hydrogenation | Hydrogenation of the pyridine ring | cis-Fluorinated piperidines | acs.org |

| Enantioselective Nucleophilic Addition | Addition to activated pyridinium salts | Chiral substituted dihydropyridines | mdpi.com |

Q & A

Basic: What are the recommended synthetic routes for 5-(Cyclopentyloxy)-2-fluoropyridine, and how can reaction efficiency be optimized?

Methodological Answer:

The synthesis typically involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. For SNAr, the fluorine atom at the 2-position of pyridine is displaced by a cyclopentyloxy group under basic conditions (e.g., NaH or K2CO3 in DMF) . To optimize efficiency:

- Use anhydrous solvents to minimize hydrolysis.

- Monitor reaction progress via TLC or HPLC to avoid over-substitution.

- Adjust temperature (80–120°C) to balance reaction rate and selectivity .

For coupling approaches, Suzuki-Miyaura reactions using 2-fluoropyridine boronic esters and cyclopentyloxy precursors have been reported, requiring Pd catalysts (e.g., Pd(PPh3)4) and controlled inert atmospheres .

Advanced: How can researchers resolve contradictions between predicted and observed spectroscopic data for this compound?

Methodological Answer:

Contradictions often arise from steric effects of the cyclopentyloxy group or fluorine’s electronic influence. Steps to address discrepancies:

- Perform X-ray crystallography to confirm molecular geometry and substituent orientation (e.g., cyclopentyloxy ring puckering) .

- Compare experimental NMR chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) to validate assignments .

- Use 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals caused by conformational flexibility .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .

- Ventilation: Use fume hoods to mitigate inhalation risks, as fluoropyridines may release toxic vapors at elevated temperatures .

- Storage: Keep in airtight containers under inert gas (N2/Ar) at 2–8°C to prevent degradation .

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What mechanistic insights exist for the introduction of the cyclopentyloxy group into 2-fluoropyridine systems?

Methodological Answer:

Mechanistic studies suggest:

- SNAr Pathway: Fluorine’s electronegativity activates the pyridine ring, facilitating cyclopentanolate ion attack. Kinetic isotope effects (KIEs) and Hammett plots can validate the rate-determining step .

- Steric Effects: Cyclopentyloxy’s bulkiness may slow reaction kinetics, requiring polar aprotic solvents (e.g., DMSO) to stabilize transition states .

- Alternative Routes: Photoredox catalysis (e.g., Ir(ppy)3) enables C–O bond formation under mild conditions, avoiding harsh bases .

Basic: Which analytical techniques are most effective for assessing the purity and stability of this compound?

Methodological Answer:

- HPLC-MS: Quantify purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

- 1H/13C NMR: Identify impurities (e.g., residual solvents or unreacted precursors) via integration and DEPT experiments .

- Karl Fischer Titration: Measure moisture content (<0.1% w/w) to ensure compound stability during storage .

Advanced: How can computational modeling predict the reactivity of this compound in further functionalization reactions?

Methodological Answer:

- DFT Calculations: Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the 4-position of pyridine is often more reactive due to fluorine’s meta-directing effect .

- Molecular Dynamics (MD): Simulate solvation effects to optimize reaction conditions (e.g., solvent polarity’s impact on SNAr kinetics) .

- Docking Studies: Predict binding affinities for biological targets (e.g., enzyme active sites) to guide medicinal chemistry applications .

Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

- Exothermic Reactions: Use jacketed reactors with temperature control to manage heat generation during SNAr .

- Purification: Employ column chromatography or recrystallization (e.g., ethanol/water mixtures) to isolate high-purity batches .

- Yield Optimization: Conduct DoE (Design of Experiments) to identify critical parameters (e.g., solvent ratio, stoichiometry) .

Advanced: How do steric and electronic properties of the cyclopentyloxy group influence the compound’s pharmacokinetic profile?

Methodological Answer:

- Lipophilicity (LogP): Cyclopentyloxy increases LogP, enhancing membrane permeability but potentially reducing aqueous solubility. Use shake-flask assays to measure partitioning .

- Metabolic Stability: Cytochrome P450 inhibition assays (e.g., CYP3A4) assess oxidative metabolism rates. Fluorine’s electron-withdrawing effect may slow degradation .

- Protein Binding: Surface plasmon resonance (SPR) or ITC quantifies affinity for serum albumin, impacting bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.